BenchChemオンラインストアへようこそ!

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride

PLK1 inhibition Kinase binding Fragment-based drug discovery

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride (CAS 2103392-21-6, free base CAS 1158247-58-5) is a synthetic pyrimidinone derivative featuring a 2-amino group and a 4-aminopiperidine substituent at the 6-position, supplied as a dihydrochloride salt. It belongs to the 2-aminopyrimidine scaffold class widely employed in kinase inhibitor and GPCR modulator research.

Molecular Formula C9H17Cl2N5O
Molecular Weight 282.17 g/mol
CAS No. 2103392-21-6
Cat. No. B6299939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride
CAS2103392-21-6
Molecular FormulaC9H17Cl2N5O
Molecular Weight282.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC(=O)NC(=N2)N.Cl.Cl
InChIInChI=1S/C9H15N5O.2ClH/c10-6-1-3-14(4-2-6)7-5-8(15)13-9(11)12-7;;/h5-6H,1-4,10H2,(H3,11,12,13,15);2*1H
InChIKeyMQUZTNYAVAJBDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride – Core Structural and Physicochemical Baseline for Procurement Selection


2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride (CAS 2103392-21-6, free base CAS 1158247-58-5) is a synthetic pyrimidinone derivative featuring a 2-amino group and a 4-aminopiperidine substituent at the 6-position, supplied as a dihydrochloride salt. It belongs to the 2-aminopyrimidine scaffold class widely employed in kinase inhibitor and GPCR modulator research . Critical baseline properties including a molecular weight of 282.17 Da (dihydrochloride), a polar surface area of 97 Ų, a LogP of –2.16, and a single rotatable bond establish its profile as a compact, highly polar fragment-like building block with constrained conformational flexibility [1]. These properties distinguish it immediately from larger, more lipophilic drug-like 2-aminopyrimidine analogs and inform both synthetic tractability and physicochemical handling in discovery workflows.

Why Generic 2-Aminopyrimidine Substitution Fails: Pinpointing the Differentiation of the 4-Aminopiperidine Dihydrochloride


Although the 2-aminopyrimidin-4(3H)-one core is shared by numerous research compounds, the position of the amino group on the piperidine ring critically dictates both the compound's biological target engagement and its synthetic utility as an intermediate. The 4-aminopiperidine isomer (the target compound) produces a distinct vector and hydrogen-bonding geometry compared to the 3-aminopiperidine positional isomer, a difference that translates into divergent activity profiles — the 3-isomer is reported as a GSK-3β inhibitor while the 4-isomer serves as a privileged fragment for PLK1-directed inhibitors [1]. Furthermore, the dihydrochloride salt form delivers quantifiably different handling and solubility characteristics versus the free base, directly impacting the reproducibility of downstream reactions. Simple in-class interchange without considering these positional and salt-form differences introduces uncontrolled variation in both biological assay outcomes and synthetic yields .

Quantitative Evidence Guide: Head-to-Head Differentiation of 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one Dihydrochloride


PLK1 Binding Affinity vs. Positional Isomer — Target Engagement Differentiation

The 4-aminopiperidine positional isomer engages PLK1 with measurable binding affinity (Kd = 4.24 μM by SPR), reflecting its utility as a PLK1-directed chemical probe or fragment starting point [1]. In contrast, the 3-aminopiperidine positional isomer (CAS 1332529-86-8) has been characterized as a GSK-3β ligand with no publicly reported PLK1 activity . This positional selectivity represents a qualitative differentiation in target preference, supported by quantitative Kd data for the target compound.

PLK1 inhibition Kinase binding Fragment-based drug discovery

Physicochemical Comparison: Dihydrochloride Salt vs. Free Base — Handling and Formulation Advantage

The dihydrochloride salt (MW 282.17 Da) provides a quantifiable molecular weight and polarity advantage over the free base (MW 209.25 Da) [1]. The presence of two hydrochloride counterions significantly enhances aqueous solubility and reduces organic solvent solubility relative to the neutral free base, directly influencing dissolution rates, formulation buffer compatibility, and the reproducibility of biological assays . The free base, in contrast, exhibits different solubility behavior that may require organic co-solvents, potentially introducing cytotoxicity artifacts in cellular assays .

Salt selection Aqueous solubility Chemical procurement

Conformational Restriction vs. Flexible 2-Aminopyrimidine Analogs — Binding Entropy Advantage

With only one rotatable bond (the C–N linkage between the pyrimidinone and piperidine rings), the target compound is significantly more conformationally restricted than typical 2-aminopyrimidine kinase inhibitors such as BI-2536 (which contains multiple rotatable bonds and flexible linkers) [1]. This restriction pre-organizes the pharmacophore geometry, reducing the entropic penalty upon target binding and potentially improving the fragment's ligand efficiency. The Fsp³ value of 0.555 indicates a balanced fraction of sp³-hybridized carbons, correlating with favorable physicochemical properties for fragment elaboration [2].

Conformational restriction Fragment efficiency Binding entropy

Synthetic Accessibility: Direct Amination Precursor vs. Multi-Step Analog Construction

The target compound is commercially available at ≥95% purity (as reported by multiple vendors including ChemDiv, ChemSpace, and Chemscene) as a ready-to-use amine building block . The primary amine on the piperidine ring is directly available for amide bond formation, reductive amination, or sulfonamide coupling without requiring protecting group manipulation. In contrast, close analogs such as 5-((6-(4-aminopiperidin-1-yl)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile (a more elaborated derivative) require multiple synthetic steps to access the same reactive amine handle . This one-step functionalization capability directly translates into shorter synthesis timelines and higher throughput in library production.

Synthetic intermediate Amine building block Parallel synthesis

Polar Surface Area Advantage for CNS vs. Peripherally Restricted 2-Aminopyrimidines

With a calculated topological polar surface area (tPSA) of 97 Ų [1], the target compound sits near the optimal range for CNS drug candidates (typically tPSA < 90 Ų for good brain penetration, with 60–90 Ų considered optimal). This compares favorably to more polar 2-aminopyrimidine analogs containing carboxylic acid groups (tPSA often >120 Ų) which are peripherally restricted. The combination of tPSA = 97 Ų and LogP = –2.16 positions this compound in a physicochemical property space that permits passive blood-brain barrier permeability while maintaining adequate aqueous solubility for formulation . This property balance is distinct from the 3-aminopiperidine isomer, which may exhibit different intramolecular hydrogen bonding and consequently altered permeability [2].

CNS drug discovery Blood-brain barrier penetration Polar surface area

Optimal Application Scenarios for 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one Dihydrochloride Based on Quantitative Differentiation Evidence


PLK1-Focused Fragment-Based Drug Discovery and SPR Screening Campaigns

Researchers designing fragment screening libraries targeting Polo-like kinase 1 (PLK1) should prioritize the 4-aminopiperidine isomer (the target compound) over the 3-isomer or other 2-aminopyrimidine fragments. The compound demonstrates measurable PLK1 binding (Kd = 4.24 μM by SPR) [1], while the 3-aminopiperidine positional isomer is directed toward GSK-3β, not PLK1 . Its conformational restriction (single rotatable bond) and favorable fragment physicochemical properties (MW = 282 Da, tPSA = 97 Ų) make it an ideal starting point for structure-based elaboration, where rigid fragments yield more reliable crystallographic binding poses and higher ligand efficiency indices. Use the dihydrochloride salt for direct dissolution in aqueous SPR running buffer (e.g., HBS-P+) without DMSO, minimizing solvent artifacts in binding assays [2].

High-Throughput Parallel Library Synthesis of 2-Aminopyrimidine-Based Kinase Inhibitors

Medicinal chemistry teams conducting parallel amide library synthesis benefit from the compound's free primary amine on the piperidine ring. The dihydrochloride salt is pre-formed and commercially available at ≥95% purity, enabling direct amide coupling or reductive amination in a single step without protecting group manipulation [1]. This contrasts with multi-step routes required for more elaborated analogs such as pyrazine-linked derivatives . The compound's single rotatable bond and defined geometry ensure consistent reaction trajectories across library members, reducing the synthetic failure rate compared to flexible amine building blocks. The dihydrochloride salt form guarantees consistent stoichiometry across all reactions, avoiding the variable protonation state issues encountered with free base building blocks [2].

CNS-Penetrant Probe Development Leveraging Optimal Physicochemical Properties

For CNS drug discovery programs requiring brain-penetrant chemical probes, the target compound offers a starting fragment with tPSA = 97 Ų and LogP = –2.16 — values that fall near the recognized CNS drug-likeness optimal range (tPSA < 90 Ų, LogP 1–3) [1]. This profile is quantifiably superior to more polar 2-aminopyrimidine analogs (tPSA > 120 Ų) that would require extensive structural remodeling to achieve brain exposure . The fragment's low molecular weight and balanced sp³ character (Fsp³ = 0.555) further support optimization toward CNS drug candidates without breaching physicochemical boundaries that would limit passive permeability. Procure the dihydrochloride salt to ensure aqueous solubility compatible with in vivo formulation in saline or buffered vehicles for PK studies [2].

Scaffold-Hopping Programs Requiring Replacement of 3-Aminopiperidine GSK-3β Fragments

Research groups investigating kinase inhibitor scaffold-hopping strategies can exploit the positional selectivity difference between the 4-aminopiperidine and 3-aminopiperidine isomers. While the 3-isomer is reported as a GSK-3β ligand [1], the 4-aminopiperidine compound directs toward PLK1 with a Kd of 4.24 μM . By procuring both positional isomers from reliable commercial sources, medicinal chemists can systematically probe the kinase selectivity landscape and identify which vector is most suitable for their target of interest. The availability of the 4-isomer as a dihydrochloride salt at specified purity (≥95%) ensures consistent quality across scaffold-hopping iterations, avoiding the batch-to-batch variability that complicates SAR interpretation [2].

Quote Request

Request a Quote for 2-Amino-6-(4-aminopiperidin-1-YL)pyrimidin-4(3H)-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.